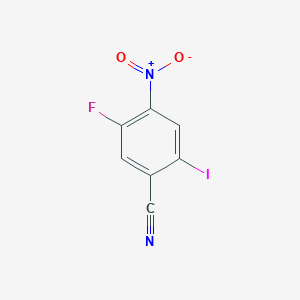
5-Fluoro-2-iodo-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodo-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H2FIN2O2 It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-4-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 3-fluorobenzotrifluoride followed by iodination. The nitration process is carried out using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent. The iodination step involves the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow reactors are often employed to enhance the efficiency and safety of the nitration process. These reactors provide better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-iodo-4-nitrobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted derivatives.
Reduction: The major product is 5-Fluoro-2-iodo-4-aminobenzonitrile.
Oxidation: Products include various oxidized derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
5-Fluoro-2-iodo-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows the compound to undergo redox reactions, generating reactive intermediates that can interact with cellular components. The fluorine and iodine atoms contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-nitrobenzonitrile
- 4-Iodo-2-fluorobenzonitrile
- 5-Fluoro-2-nitrobenzotrifluoride
Comparison: 5-Fluoro-2-iodo-4-nitrobenzonitrile is unique due to the simultaneous presence of fluorine, iodine, and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Fluoro-5-nitrobenzonitrile lacks the iodine atom, which affects its reactivity in substitution reactions. Similarly, 4-Iodo-2-fluorobenzonitrile does not have the nitro group, influencing its redox properties .
Propriétés
Formule moléculaire |
C7H2FIN2O2 |
|---|---|
Poids moléculaire |
292.01 g/mol |
Nom IUPAC |
5-fluoro-2-iodo-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2FIN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H |
Clé InChI |
QTVDECWSERUUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


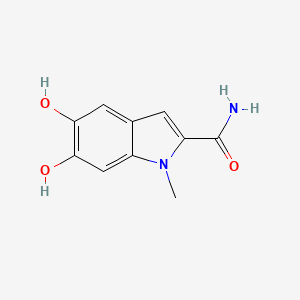
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
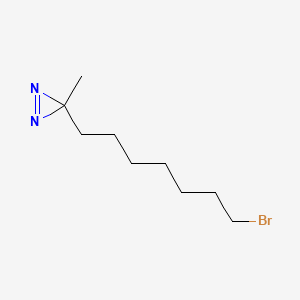
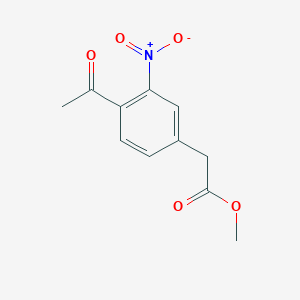
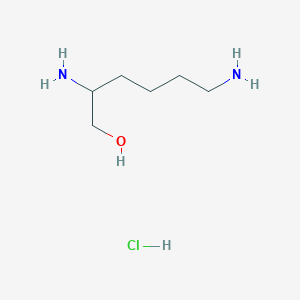
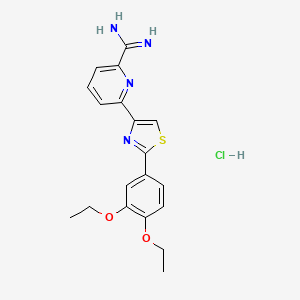

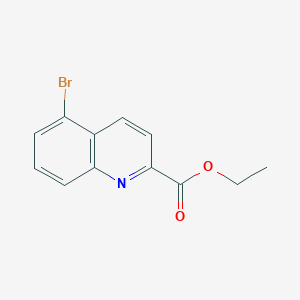
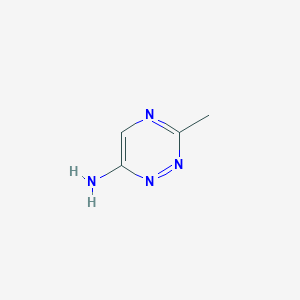
![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
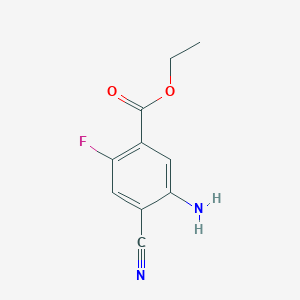
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
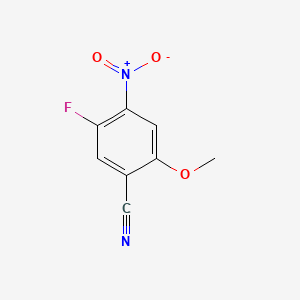
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)
